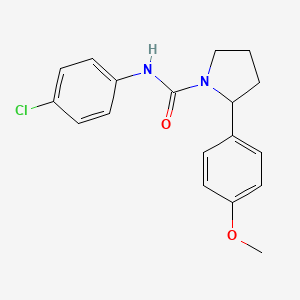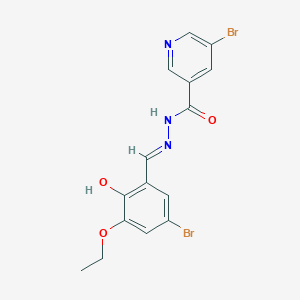![molecular formula C16H16ClNO3S2 B5970625 (3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B5970625.png)
(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a variety of physiological processes. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its use as a tool in the study of the endocannabinoid system.
Wirkmechanismus
CP-47,497 is a potent agonist of the cannabinoid receptors, which are found throughout the body. When these receptors are activated, they trigger a cascade of signaling pathways that can affect a variety of physiological processes. CP-47,497 has been shown to bind to the cannabinoid receptors with high affinity, leading to the activation of these pathways and the resulting effects on the body.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to affect pain sensation, appetite regulation, and immune function, among other processes. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a range of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
CP-47,497 has several advantages as a tool for scientific research. It is a potent agonist of the cannabinoid receptors, making it a useful tool for investigating the mechanisms underlying these receptors. It is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to its use. It is highly potent and must be used with caution to avoid adverse effects. It also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on CP-47,497. One area of interest is its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for conditions such as multiple sclerosis and Alzheimer's disease. Another area of interest is its use as a tool for studying the endocannabinoid system. Further research is needed to fully understand the mechanisms underlying this system and to develop new therapies based on this knowledge.
Synthesemethoden
CP-47,497 is synthesized through a multi-step process involving the reaction of various reagents with 3-chlorobenzoyl chloride. The final product is obtained through a reaction between 1-(2-thienylsulfonyl)piperidine and the intermediate product. The synthesis of CP-47,497 requires specialized equipment and expertise and should only be attempted by trained professionals.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been widely used in scientific research as a tool to study the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. CP-47,497 has been used to investigate the mechanisms underlying these processes and to develop new therapies for a range of conditions.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S2/c17-14-6-1-4-12(10-14)16(19)13-5-2-8-18(11-13)23(20,21)15-7-3-9-22-15/h1,3-4,6-7,9-10,13H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCQQPPVNSAVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine](/img/structure/B5970542.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5970557.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5970578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-phenylpropanamide](/img/structure/B5970585.png)
![2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5970589.png)
![1-isopropyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970596.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-ethoxybenzenesulfonohydrazide](/img/structure/B5970606.png)
![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B5970609.png)
![8-methoxy-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5970612.png)
![6-(5-phenyl-1H-pyrrol-2-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5970631.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5970638.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)